molecular formula C16H22Cl2Hf B3149010 Bis(isopropylcyclopentadienyl)hafnium dichloride CAS No. 66349-80-2

Bis(isopropylcyclopentadienyl)hafnium dichloride

Cat. No. B3149010
CAS RN: 66349-80-2
M. Wt: 463.7 g/mol
InChI Key: JLBDCKZHXIMIPW-UHFFFAOYSA-L
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Description

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride, also known as HfCl2(iPrCp)2, is an organometallic compound with the empirical formula C16H22Cl2Hf . It has a molecular weight of 463.74 .


Molecular Structure Analysis

The molecular structure of Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride consists of a hafnium atom bonded to two chlorine atoms and two isopropylcyclopentadienyl ligands . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is a solid compound with a melting point of 126-128 °C . It has a molecular weight of 463.74 .

Scientific Research Applications

Polymerization Catalyst

Bis(isopropylcyclopentadienyl)hafnium dichloride is used as a catalyst in the polymerization of propylene to produce elastomeric polypropylene. The polymer's elastomeric properties are interpreted in terms of a stereoblock microstructure. Hafnium-based catalysts yield polypropylenes that are significantly less isotactic than corresponding zirconium compounds, although their molecular weights and productivities are similar (Bruce et al., 1997).

Chromatographic Separation

This compound has been used in high-performance liquid chromatography for the separation of various metal dichlorides. It demonstrates significant efficiency in terms of capacity factors, separation efficiencies, and compound resolutions (Mazzo et al., 1983).

Complex Synthesis

The compound is involved in synthesizing several C2-symmetric bis(phospholyl) adducts of group 4 metals. These complexes undergo specific isomerization processes that are accelerated by Lewis bases (Bellemin‐Laponnaz et al., 2001).

Reactivity Studies

This compound participates in reactions that form divinyl compounds and undergo various rearrangements, showcasing its reactivity and potential for creating complex molecular structures (Beckhaus et al., 1989).

Formation of Unique Metal Complexes

It reacts to form hafnium methandiide (carbene) complexes, completing the triad of group 4 metal complexes containing the MC moiety. This demonstrates its ability to form unique and complex metal structures (Babu et al., 2000).

Catalytic Applications

The compound is used in olefin polymerization catalysts, playing a role in the formation of ethyl-bridged dinuclear and heterodinuclear zirconium and hafnium complexes. This application demonstrates its potential in catalysis and polymer science (Bochmann & Lancaster, 1995).

Safety and Hazards

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It should be handled with appropriate personal protective equipment, and stored away from fire and high temperatures .

Future Directions

Bis(isopropylcyclopentadienyl)hafnium(IV) dichloride is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered . It is widely used as a catalyst in organic synthesis and can also be used as a precursor for metal deposition and coating preparation .

properties

IUPAC Name

hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBDCKZHXIMIPW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2Hf
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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